The Pharmacological Profile of (R)-2-Ethylpiperidine: An In-Depth Technical Guide
The Pharmacological Profile of (R)-2-Ethylpiperidine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1] The introduction of stereochemistry at the 2-position, as seen in 2-ethylpiperidine, adds a layer of complexity and opportunity for refining pharmacological activity. This technical guide provides a comprehensive analysis of the pharmacological properties of the (R)-enantiomer of 2-ethylpiperidine. While specific pharmacological data for this exact enantiomer remains limited in publicly accessible literature, this guide synthesizes information from structurally related compounds and general principles of stereopharmacology to provide a predictive framework for its biological activity. We will delve into the synthetic strategies for accessing this chiral molecule, explore its potential interactions with key central nervous system (CNS) targets, and outline detailed experimental protocols for its comprehensive pharmacological evaluation.
Introduction: The Significance of the Chiral 2-Alkylpiperidine Motif
Piperidine and its derivatives are ubiquitous in both natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.[2][3] The conformational flexibility of the piperidine ring allows it to interact with a diverse range of biological targets.[2] The stereochemical configuration of substituents on the piperidine ring is a critical determinant of a molecule's pharmacological profile, influencing its potency, selectivity, and potential for side effects. The seemingly subtle difference between the (R)- and (S)-enantiomers can lead to vastly different interactions with chiral biological macromolecules like receptors and enzymes.
2-Ethylpiperidine, a simple yet important chiral piperidine, serves as a valuable building block in the synthesis of more complex molecules.[4][5] Understanding the distinct pharmacological properties of its individual enantiomers is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide will focus on the (R)-enantiomer, providing a detailed exploration of its potential pharmacological landscape.
Enantioselective Synthesis of (R)-2-Ethylpiperidine
The generation of enantiomerically pure (R)-2-ethylpiperidine is a crucial first step for its pharmacological characterization. Several synthetic strategies have been developed to achieve this, primarily focusing on asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Hydrogenation of 2-Ethylpyridine
A highly efficient and atom-economical approach to chiral 2-alkylpiperidines is the asymmetric hydrogenation of the corresponding pyridine precursor. This method typically employs a chiral transition metal catalyst.
Conceptual Workflow for Asymmetric Hydrogenation:
Caption: Workflow for the synthesis of (R)-2-ethylpiperidine via asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of 2-Ethylpyridine (Representative)
-
Catalyst Preparation: In a glovebox, a solution of the chiral iridium or rhodium precursor and the appropriate chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos) in a degassed solvent (e.g., methanol or dichloromethane) is stirred under an inert atmosphere.
-
Hydrogenation Reaction: The 2-ethylpyridine substrate is dissolved in a suitable solvent in a high-pressure autoclave. The pre-formed catalyst solution is added, and the autoclave is sealed. The system is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 50-100 atm). The reaction is then stirred at a specific temperature (e.g., 25-50 °C) for a set period (e.g., 12-24 hours).
-
Work-up and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography on silica gel to remove the catalyst. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Causality Behind Experimental Choices: The choice of catalyst (metal and ligand) is critical for achieving high enantioselectivity. The solvent can influence both the solubility of the substrate and catalyst and the stereochemical outcome of the reaction. High pressure is necessary to facilitate the hydrogenation of the aromatic pyridine ring.
Predicted Pharmacological Activity of (R)-2-Ethylpiperidine
Based on the pharmacological profiles of structurally similar piperidine derivatives, (R)-2-ethylpiperidine is predicted to interact with several key receptors in the central nervous system. The primary targets of interest include sigma (σ) receptors, nicotinic acetylcholine receptors (nAChRs), and dopamine receptors.
Sigma (σ) Receptor Interactions
Sigma receptors, comprising σ1 and σ2 subtypes, are intracellular chaperone proteins involved in a variety of cellular functions and have been implicated in neurological disorders and pain.[1][6] Numerous piperidine-containing compounds have been identified as high-affinity sigma receptor ligands.
While direct binding data for (R)-2-ethylpiperidine is scarce, a study on the structurally related compound, (R)-2-methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine hydrochloride, revealed a low affinity for the σ1 receptor, with a Ki value greater than 16 nM.[7] This suggests that simple 2-alkyl substitution on the piperidine ring, without further derivatization, may not confer high affinity for the σ1 receptor. However, the ethyl group in (R)-2-ethylpiperidine is larger than a methyl group, which could influence its binding profile.
Predicted Affinity of (R)-2-Ethylpiperidine at Sigma Receptors:
| Receptor Subtype | Predicted Affinity (Ki) | Rationale |
| σ1 Receptor | Low to Moderate (nM to µM range) | Based on data from structurally similar 2-methylpiperidine derivatives showing low affinity.[7] The ethyl group may slightly alter this prediction. |
| σ2 Receptor | Unknown | Data for 2-alkylpiperidines at the σ2 receptor is limited. |
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in neurotransmission.[8] The piperidine moiety is a key pharmacophore in many nAChR ligands. The stereochemistry of substituents on the piperidine ring can significantly impact a compound's activity at different nAChR subtypes.
The activity of piperidine derivatives at nAChRs is highly dependent on the overall structure of the molecule. For instance, expansion of a pyrrolidine ring to a piperidine ring in one series of nAChR ligands led to a significant drop in binding affinity.[9] This highlights the importance of the precise fit within the receptor's binding pocket. It is plausible that (R)-2-ethylpiperidine could act as a modulator of nAChRs, but its specific activity (agonist, antagonist, or allosteric modulator) and subtype selectivity would need to be determined experimentally.
Dopamine Receptor Interactions
Dopamine receptors are G-protein coupled receptors that are key targets for antipsychotic and anti-Parkinsonian drugs. The piperidine scaffold is present in many dopamine receptor ligands.[10] The stereochemistry of these ligands is often critical for their affinity and selectivity.
While no direct binding data for (R)-2-ethylpiperidine at dopamine receptors has been found, the general structure-activity relationships of piperidine-based dopamine ligands suggest that substituents on the piperidine ring influence receptor interaction. It is hypothesized that (R)-2-ethylpiperidine may exhibit weak to moderate affinity for D2-like dopamine receptors, but this requires experimental validation.
Proposed Experimental Workflows for Pharmacological Characterization
To elucidate the pharmacological profile of (R)-2-ethylpiperidine, a systematic series of in vitro and in vivo experiments is necessary.
In Vitro Pharmacological Profiling
Workflow for In Vitro Characterization:
Caption: A systematic workflow for the in vitro pharmacological characterization of (R)-2-ethylpiperidine.
Detailed Experimental Protocols:
Protocol 4.1.1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of (R)-2-ethylpiperidine for a panel of receptors.
-
Materials:
-
(R)-2-Ethylpiperidine hydrochloride
-
Cell membranes expressing the target receptors (e.g., human recombinant σ1, σ2, various nAChR subtypes, and dopamine D1-D5 receptors)
-
Radioligands specific for each receptor (e.g., -pentazocine for σ1, [³H]-ditolylguanidine for σ2, [³H]-epibatidine for nAChRs, [³H]-spiperone for D2-like receptors)
-
Scintillation vials and cocktail
-
Filtration apparatus and glass fiber filters
-
-
Procedure:
-
Prepare serial dilutions of (R)-2-ethylpiperidine.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of (R)-2-ethylpiperidine.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
Protocol 4.1.2: In Vitro Functional Assays
-
Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) and potency (EC50 or IC50) of (R)-2-ethylpiperidine at the identified target receptors.
-
Example for a Gαi-coupled receptor (e.g., Dopamine D2): cAMP Accumulation Assay
-
Materials:
-
CHO or HEK293 cells stably expressing the target receptor
-
Forskolin
-
(R)-2-Ethylpiperidine
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of (R)-2-ethylpiperidine.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using the assay kit.
-
Analyze the data to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
-
In Vivo Pharmacological Evaluation
Based on the in vitro profile, in vivo studies can be designed to assess the therapeutic potential of (R)-2-ethylpiperidine. Given the potential interactions with CNS targets, models of pain and neurodegenerative disorders are relevant starting points.
Workflow for In Vivo Evaluation:
Caption: A streamlined workflow for the in vivo assessment of (R)-2-ethylpiperidine.
Detailed Experimental Protocols:
Protocol 4.2.1: In Vivo Analgesia Model - Tail-Flick Test
-
Objective: To evaluate the analgesic potential of (R)-2-ethylpiperidine in a model of acute thermal pain.[2]
-
Animals: Male Sprague-Dawley rats or Swiss-Webster mice.
-
Procedure:
-
Administer (R)-2-ethylpiperidine or vehicle control via a relevant route (e.g., intraperitoneal or oral).
-
At predetermined time points after administration, place the animal's tail in the path of a focused beam of light.
-
Measure the latency for the animal to flick its tail away from the heat source.
-
A cut-off time is used to prevent tissue damage.
-
Calculate the percentage of maximal possible effect (%MPE) and analyze the dose-response relationship.
-
Conclusion and Future Directions
The (R)-enantiomer of 2-ethylpiperidine represents an intriguing, yet under-characterized, chemical entity. Based on the extensive pharmacological relevance of the piperidine scaffold, it is highly probable that this molecule possesses significant biological activity. The predictive analysis presented in this guide suggests that sigma receptors, nicotinic acetylcholine receptors, and dopamine receptors are plausible targets.
The provided experimental workflows offer a robust framework for the comprehensive pharmacological characterization of (R)-2-ethylpiperidine. The elucidation of its precise molecular targets and in vivo efficacy will be instrumental in unlocking its therapeutic potential. Future research should focus on a systematic evaluation of its activity across a broad panel of CNS receptors, followed by in-depth in vivo studies in relevant disease models. The synthesis and evaluation of a focused library of derivatives based on the (R)-2-ethylpiperidine scaffold could further refine our understanding of its structure-activity relationships and pave the way for the development of novel and improved therapeutics.
References
-
Berardi, F., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. Journal of Medicinal Chemistry. [Link]
-
D'Arcy, N., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]
-
Al-Iraffi, L., et al. (2021). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. Pharmacological Reports, 73(5), 1368-1380. [Link]
-
Giacomelli, C., et al. (2022). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 243, 114757. [Link]
-
Hu, W. P., et al. (2009). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. Sheng Li Xue Bao, 61(6), 681-688. [Link]
-
BindingDB. (n.d.). Ki Summary for BDBM50551622. BindingDB. [Link]
-
Zhang, M., et al. (2014). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of Medicinal Chemistry, 57(15), 6439-6457. [Link]
-
Salas, R., et al. (2019). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 10, 1198. [Link]
-
Ghavre, M., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Molecules, 17(11), 13536-13548. [Link]
-
Berezutsky, V. M. (2023). Neurobiological Effects of Chemical Compounds of Species of the Genus Astragalus L. and Prospects for Their Use in Medicine (Review). Drug development & registration, 12(1), 7-19. [Link]
-
Tallapragada, V. B., et al. (2019). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 10(11), 1541-1547. [Link]
-
Khan, F. A., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2), 1-10. [Link]
-
PubChem. (n.d.). 2-Ethylpiperidine. PubChem. [Link]
-
Salas, R., et al. (2019). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 10, 1198. [Link]
-
Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. ResearchGate. [Link]
-
Wang, S., et al. (2020). Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife, 9, e52189. [Link]
-
Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. NICNAS. [Link]
-
Zhaxylykova, A. K., et al. (2021). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Pharmaceutical Chemistry Journal, 55(3), 269-274. [Link]
-
Papke, R. L., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2589. [Link]
-
Butini, S., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 30(10), 2345. [Link]
-
Sheikh, N., et al. (2018). Analgesic Activity, Chemical Profiling and Computational Study on Chrysopogon aciculatus. Frontiers in Pharmacology, 9, 1165. [Link]
-
Butini, S., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3456. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 4. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of Nicotinic Receptors in PreBötzinger Complex That Mediate Modulation of Respiratory Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 9. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
